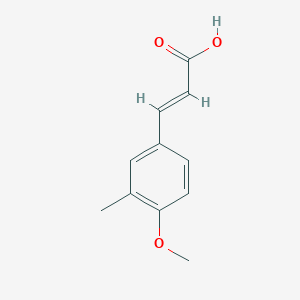
1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane
Vue d'ensemble
Description
1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane is an organosilicon compound with the molecular formula C8H18O3Si2 and a molecular weight of 218.40 g/mol . This compound is characterized by the presence of two methoxy groups, two methyl groups, and two vinyl groups attached to a disiloxane backbone. It is a colorless liquid that is primarily used in various chemical reactions and industrial applications.
Méthodes De Préparation
The synthesis of 1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane typically involves the hydrolysis of vinyldimethylmethoxysilane, (CH2=CH)Me2SiOMe . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards.
Analyse Des Réactions Chimiques
1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents under controlled conditions.
Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane has a wide range of scientific research applications, including:
Biology: The compound is used in the development of silicon-based biomaterials and in the study of silicon’s role in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Mécanisme D'action
The mechanism of action of 1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane involves its interaction with molecular targets through its functional groups. The vinyl groups can participate in polymerization reactions, while the methoxy groups can undergo hydrolysis to form silanols. These reactions enable the compound to form stable bonds with other molecules, making it useful in various applications.
Comparaison Avec Des Composés Similaires
1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane can be compared with other similar compounds such as:
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound has a similar structure but lacks the methoxy groups, making it less reactive in certain chemical reactions.
1,3-Divinyltetramethyldisiloxane: Similar to the previous compound, it is used as a ligand in organometallic chemistry and as a homogeneous catalyst.
The uniqueness of this compound lies in its combination of methoxy, methyl, and vinyl groups, which provide a versatile platform for various chemical reactions and applications.
Propriétés
IUPAC Name |
ethenyl-(ethenyl-methoxy-methylsilyl)oxy-methoxy-methylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3Si2/c1-7-12(5,9-3)11-13(6,8-2)10-4/h7-8H,1-2H2,3-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCHDFGQKLHKIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C=C)O[Si](C)(C=C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aR,5R,6S,6aR)-5-(Azepan-1-ylmethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B3109744.png)

![tert-butyl2-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B3109757.png)
![2-[(2-Hydroxyethyl)amino]benzonitrile](/img/structure/B3109758.png)

![4'-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B3109771.png)







